4-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE
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Overview
Description
4-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tetrazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This reaction involves the cycloaddition of an azide with an alkyne in the presence of a copper catalyst.
Benzoylation: The tetrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as triethylamine.
Piperidine Derivatization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted piperidine derivatives with various alkyl or aryl groups.
Scientific Research Applications
4-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and antiviral properties.
Pharmacology: Studies focus on its interaction with biological targets such as enzymes and receptors, exploring its potential as a therapeutic agent.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes by mimicking the transition state of enzyme-substrate complexes. This interaction can inhibit enzyme activity, leading to therapeutic effects. The piperidine moiety may enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperidin-1-yl)-2-(1H-tetrazol-1-yl)ethanone
- 4-(1H-Tetrazol-1-yl)benzoic acid
- 1-(4-Benzoylpiperidin-1-yl)-2-(1H-tetrazol-1-yl)ethanone
Uniqueness
4-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is unique due to the combination of the tetrazole ring and the piperidine moiety. This structural arrangement imparts distinct biological activities and physicochemical properties, making it a valuable compound for various applications in scientific research.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-6-8-18(9-7-11)14(20)12-2-4-13(5-3-12)19-10-15-16-17-19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEVBGYONZGAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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